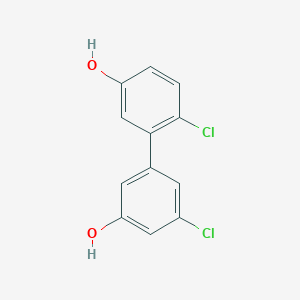![molecular formula C14H9ClOS B6381491 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% CAS No. 1262003-07-5](/img/structure/B6381491.png)
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% (4-BTPC-95) is a chemical compound that has a wide range of applications in scientific research. It is a yellowish-brown solid with a melting point of 85-87°C, and a boiling point of 253-255°C. 4-BTPC-95 is soluble in ethanol and acetone, and is insoluble in water. It is a synthetic compound commonly used in organic synthesis, and is often used as a reagent in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is widely used in scientific research for various purposes. It is used as a reagent in organic synthesis, and has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. It is also used in the synthesis of various polymers, such as polyurethanes and polyethylene. Additionally, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is used in the synthesis of various metal complexes, and has been used in the synthesis of various catalysts.
Wirkmechanismus
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% acts as a nucleophilic reagent in organic synthesis. In particular, it acts as a nucleophile in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% with an electrophile results in the formation of a covalent bond between the two molecules. This covalent bond is formed when the electron-rich 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% molecule donates its electrons to the electrophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% have not been extensively studied. However, it is known that 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is not toxic to humans and can be safely used in laboratory experiments. Additionally, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% does not have any known mutagenic or carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% has several advantages for use in laboratory experiments. It is an inexpensive reagent, and is readily available from chemical suppliers. Additionally, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is relatively stable, and is not easily degraded by light or air. On the other hand, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is not soluble in water, and therefore it cannot be used in aqueous solutions. Additionally, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is a relatively weak nucleophile, and therefore it is not suitable for use in reactions requiring strong nucleophiles.
Zukünftige Richtungen
There are several potential future directions for research involving 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%. One potential direction is to investigate the use of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. Additionally, further research could be conducted on the biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%. Finally, research could be conducted on the potential uses of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% in the synthesis of various metal complexes and catalysts.
Synthesemethoden
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is synthesized by the reaction of 4-chloro-2-benzothiophene and 2-chlorophenol. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80-90°C, and the reaction time is usually between 1-2 hours. After the reaction is complete, the product is isolated by filtration and then recrystallized from ethanol or acetone.
Eigenschaften
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClOS/c15-11-7-10(5-6-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTLQSJDPZFZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)

![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)

